molecular formula C19H21FN2O3S B2654362 N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 439112-46-6

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No.: B2654362
CAS No.: 439112-46-6
M. Wt: 376.45
InChI Key: SXMLEUWVPAEQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring, a morpholine ring, and a methoxy-substituted phenyl ring connected via a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Morpholine Ring Formation: The morpholine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Thioether Formation: The methoxy-substituted phenyl ring is connected to the acetamide moiety through a thioether linkage, which can be formed using thiol-based reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the morpholine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(3-chloro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide: Similar structure but with a chloro group instead of a fluoro group.

    N-(3-fluoro-4-piperidinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-24-15-3-5-16(6-4-15)26-13-19(23)21-14-2-7-18(17(20)12-14)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMLEUWVPAEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.